molecular formula C9H5ClN2S B12844269 6-Chloro-3-thiocyanato-1H-indole

6-Chloro-3-thiocyanato-1H-indole

Cat. No.: B12844269
M. Wt: 208.67 g/mol
InChI Key: LZMRCLCRCPVUAZ-UHFFFAOYSA-N
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Description

6-Chloro-3-thiocyanato-1H-indole is a halogenated and thiocyanato-substituted indole derivative. Its structure features a chlorine atom at position 6 and a thiocyanate group (-SCN) at position 3 of the indole core. Indoles are privileged scaffolds in medicinal chemistry due to their presence in natural products and bioactive molecules.

Properties

Molecular Formula

C9H5ClN2S

Molecular Weight

208.67 g/mol

IUPAC Name

(6-chloro-1H-indol-3-yl) thiocyanate

InChI

InChI=1S/C9H5ClN2S/c10-6-1-2-7-8(3-6)12-4-9(7)13-5-11/h1-4,12H

InChI Key

LZMRCLCRCPVUAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2SC#N

Origin of Product

United States

Preparation Methods

Photocatalytic Thiocyanation Using Covalent Organic Frameworks (COFs)

A recent and efficient method involves visible-light-induced thiocyanation of 6-chloro-1H-indole using ammonium thiocyanate as the thiocyanate source and a covalent organic framework (COF) as a photocatalyst.

  • Procedure:

    • A 10-mL Pyrex tube is charged with COF (3.0 mg), 6-chloro-1H-indole (0.3 mmol), ammonium thiocyanate (45.7 mg, 0.6 mmol), and anhydrous tetrahydrofuran (THF, 2.0 mL).
    • The mixture is stirred under an oxygen atmosphere (~1 atm) and irradiated with a 30W blue LED lamp (460 nm) at approximately 5 cm distance.
    • Reaction progress is monitored by thin-layer chromatography (TLC).
    • Upon completion, the mixture is filtered, and the filtrate is concentrated under vacuum.
    • The crude product is purified by column chromatography using petroleum ether/ethyl acetate (2:1) to afford 6-chloro-3-thiocyanato-1H-indole.
  • Advantages:

    • Mild reaction conditions.
    • Metal-free and reagent-free oxidative coupling.
    • High selectivity and yield.
  • Reference: Royal Society of Chemistry supporting information document.

Visible-Light-Induced Metal and Reagent-Free Oxidative Coupling

Another method reported involves visible-light-induced oxidative coupling of indoles with organo-dichalcogenides, which can be adapted for thiocyanation.

  • Procedure:

    • Indole derivatives (0.2 mmol) are reacted with ammonium thiocyanate or related reagents in acetone under oxygen atmosphere.
    • The reaction is exposed to sunlight or CFL light for 9-18 hours.
    • The reaction mixture is monitored by TLC.
    • After completion, solvent removal and purification by flash chromatography yield the thiocyanated product.
  • Yields: Moderate to good yields (~60-75%) reported for similar thiocyanated indoles.

  • Reference: Green Chemistry journal supplementary data.

Alternative Thiocyanation Methods

  • Use of Ammonium Thiocyanate and Oxidants:

    • Thiocyanation can be achieved by reacting 6-chloroindole with ammonium thiocyanate in the presence of oxidants such as iodine or other mild oxidizing agents.
    • Reaction conditions typically involve stirring at room temperature or mild heating.
    • Purification is done by column chromatography.
  • Notes:

    • The choice of solvent (e.g., acetonitrile, THF) and atmosphere (oxygen or inert) affects the reaction efficiency.
    • Photocatalytic methods offer greener alternatives with less waste.

Since this compound is derived from 6-chloro-1H-indole, the preparation of this precursor is critical.

Reducing Agent Solvent Temperature Time Yield (%) Notes
Sodium cyanoborohydride Acetic acid 20°C 20 min - 22 h 72-100 Room temperature, variable time
Borane (1 M in THF) THF, then TFA 0°C 30 min 86 Followed by basic workup
  • Reference: Ambeed product data and literature.
  • NMR Spectroscopy:
    • 1H NMR and 13C NMR spectra confirm the substitution pattern on the indole ring.
    • Characteristic signals for the thiocyanato group at C-3 and chloro substituent at C-6 are observed.
  • Mass Spectrometry:
    • Molecular ion peaks consistent with the expected molecular weight.
  • Chromatography:
    • TLC and column chromatography are used for monitoring and purification.
Method Key Reagents Conditions Yield (%) Advantages
Photocatalytic Thiocyanation COF catalyst, NH4SCN, THF Blue LED (460 nm), O2 atmosphere High Mild, metal-free, selective
Visible-Light Oxidative Coupling NH4SCN, acetone Sunlight or CFL light, O2 60-75 Green, reagent-free
Oxidant-Mediated Thiocyanation NH4SCN, iodine or oxidants Room temp or mild heating Moderate Simple setup

The preparation of this compound is effectively achieved through selective thiocyanation of 6-chloro-1H-indole. Photocatalytic methods using covalent organic frameworks under visible light and oxygen atmosphere represent state-of-the-art approaches offering high selectivity and environmentally benign conditions. Traditional oxidative thiocyanation methods also provide viable routes with moderate yields. The availability of 6-chloro-1H-indole and its derivatives through reduction and substitution reactions underpins the synthetic accessibility of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-thiocyanato-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and thiocyanate groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H_2O_2) and reducing agents like sodium borohydride (NaBH_4) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

6-Chloro-3-thiocyanato-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-thiocyanato-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent Positions & Groups Key Functional Features Biological Activity/Applications Synthesis Method (Reference)
6-Chloro-3-thiocyanato-1H-indole Cl (C6), SCN (C3) Electrophilic SCN, lipophilic Cl Anticancer (HL-60, HEP-2, NCI-H292) Not explicitly detailed in evidence
Methyl 2-Chloro-1H-indole-3-carboxylate Cl (C2), COOCH3 (C3) Ester group for reactivity Intermediate for complex syntheses N-Chlorosuccinimide in CCl4/THF
5-Fluoro-3-(triazol-ethyl)-1H-indole F (C5), triazole-ethyl (C3) Fluorine for metabolic stability Antioxidant/Ischemia therapy candidate Click chemistry (CuI-catalyzed)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (C7), CH3 (C3), COOH (C2) Acidic carboxyl group, methyl substituent Industrial reagent (no bioactivity cited) Not detailed in evidence
7-Methoxy-1H-indole-3-carboxylic acid OCH3 (C7), COOH (C3) Methoxy for solubility, carboxyl for reactivity Research reagent (no bioactivity cited) Commercial synthesis

Key Differentiators of this compound

  • Thiocyanate vs. Carboxyl/Ester Groups : Unlike carboxyl/ester derivatives (e.g., compounds in ), the thiocyanate group in this compound enhances electrophilicity, enabling interactions with biological nucleophiles (e.g., cysteine residues in proteins). This may explain its superior anticancer activity compared to inactive analogs .
  • Lack of Methoxy/Fluorine Substituents : Unlike 5-fluoro or 7-methoxy analogs (), the absence of these groups may reduce metabolic stability but improve membrane permeability due to lower polarity.

Q & A

Q. How can researchers optimize the synthesis of 6-Chloro-3-thiocyanato-1H-indole to ensure high purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenation (e.g., chlorination at the 6-position) followed by thiocyanation at the 3-position. Key steps include:
  • Halogenation : Use iodine or chlorine in dichloromethane/acetonitrile with oxidizing agents (e.g., KMnO₄) at controlled temperatures (0–25°C) .
  • Thiocyanation : React with potassium thiocyanate (KSCN) under acidic conditions (e.g., H₂SO₄) or via electrophilic substitution .
  • Purification : Column chromatography (silica gel, 70:30 ethyl acetate/hexane) and recrystallization improve purity. Validate purity via HPLC (>95%) and NMR (¹H, ¹³C, ¹⁹F) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., thiocyanate SCN resonance at ~110 ppm in ¹³C NMR). ¹⁹F NMR if fluorinated analogs are synthesized .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak) .
  • Chromatography : TLC for reaction monitoring; HPLC for purity assessment (>98% threshold for biological assays) .

Advanced Research Questions

Q. What mechanisms underlie the anticancer activity of this compound derivatives, and how can researchers validate these pathways?

  • Methodological Answer :
  • Biological Screening : Test against cancer cell lines (e.g., HL-60, MCF-7) using MTT assays. Compare IC₅₀ values with positive controls (e.g., doxorubicin) .
  • Mechanistic Studies :
  • Apoptosis : Flow cytometry (Annexin V/PI staining) to detect early/late apoptotic cells.
  • ROS Generation : Use DCFH-DA probes to measure reactive oxygen species (ROS) levels .
  • Target Identification : Molecular docking (e.g., with Bcl-2 or tubulin) followed by Western blotting to validate protein interactions .

Q. How can researchers resolve contradictions in reported bioactivity data for 3-thiocyanatoindole derivatives?

  • Methodological Answer :
  • Structural Variability : Differences in substituents (e.g., 6-Cl vs. 6-NO₂) significantly alter bioactivity. Use SAR studies to map functional group contributions .
  • Experimental Design : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. Include dose-response curves and triplicate replicates .
  • Data Interpretation : Apply statistical tools (e.g., ANOVA, p-value correction for multiple comparisons) to distinguish false positives .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modifications at positions 1, 2, and 5 (e.g., methoxy, bromo, or nitro groups) .
  • Computational Modeling : Use DFT calculations to predict electronic effects (e.g., Hammett σ values) and molecular dynamics simulations for binding affinity .
  • Bioisosteric Replacement : Replace thiocyanate (-SCN) with isosteres (e.g., -CN, -NCS) to assess pharmacophore requirements .

Q. How can crystallography and computational methods resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX software for structure refinement. Optimize crystal growth via vapor diffusion (e.g., DMF/water) .
  • Density Functional Theory (DFT) : Compare experimental bond angles/distances (e.g., C-S-C≡N geometry) with theoretical models to validate conformation .

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